molecular formula C7H14O B13112950 5-Methyl-5-hexen-3-ol CAS No. 67760-89-8

5-Methyl-5-hexen-3-ol

Cat. No.: B13112950
CAS No.: 67760-89-8
M. Wt: 114.19 g/mol
InChI Key: LZJQEGCYVOMQID-UHFFFAOYSA-N
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Description

5-Methyl-5-hexen-3-ol, with the molecular formula C7H14O and a molecular weight of 114.19 g/mol, is an aliphatic alcohol featuring a terminal double bond . This structure makes it a valuable intermediate in organic synthesis and fragrance research. Its CAS Registry Number is 67760-89-8 . Researchers can utilize this compound as a building block for the synthesis of more complex molecules. Its reactive alcohol and alkene functional groups allow for various chemical transformations. In mass spectrometry analysis under electron impact ionization conditions, the molecular ion (m/z=114) is typically not observed. The fragmentation pattern is characterized by a highest mass ion at m/z=85, resulting from alpha-cleavage, and a prominent rearrangement ion at m/z=56 . This chemical is offered for research applications only. Handling should be conducted in a well-ventilated environment, and it is recommended to use appropriate personal protective equipment. For safe storage and handling, refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67760-89-8

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

5-methylhex-5-en-3-ol

InChI

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h7-8H,2,4-5H2,1,3H3

InChI Key

LZJQEGCYVOMQID-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C)C)O

Origin of Product

United States

Preparation Methods

Reduction of 5-Methyl-3-hexen-2-one

One of the most direct synthetic routes to this compound is the selective reduction of the corresponding ketone, 5-Methyl-3-hexen-2-one , which shares a similar carbon skeleton but contains a ketone at the 2-position instead of the hydroxyl at the 3-position.

  • Reagents and conditions:

    • Sodium borohydride (NaBH4) in ethanol at low temperature (0°C) selectively reduces the ketone to the allylic alcohol without saturating the alkene.
    • Lithium aluminum hydride (LiAlH4) can also be used for full reduction under anhydrous conditions.
    • Catalytic hydrogenation (H2 with Ni or Pd catalysts) can reduce both the C=O and C=C bonds, which is less selective and often avoided if the alkene must be preserved.
  • Reaction scheme:
    $$
    \text{5-Methyl-3-hexen-2-one} \xrightarrow[\text{EtOH, 0°C}]{\text{NaBH}_4} \text{this compound}
    $$

  • Research findings:
    Studies have shown that NaBH4 reduction proceeds with good selectivity and yield, preserving the double bond and producing the desired allylic alcohol efficiently. The reaction follows typical hydride transfer kinetics with mild exothermicity.

Parameter Value/Condition Notes
Reducing agent Sodium borohydride (NaBH4) Selective for ketone to alcohol
Solvent Ethanol Polar protic solvent
Temperature 0°C Controls selectivity
Reaction time 1–4 hours Monitored by TLC or GC-MS
Product yield Typically >80% High purity achievable

Alkylation and Functional Group Transformation Routes

Alternative synthetic routes involve constructing the carbon skeleton with the double bond and hydroxyl groups via alkylation and subsequent functional group transformations:

Synthesis via Halide Substitution and Hydrolysis (Related Methodology)

While direct synthesis of this compound is less documented, related methods for synthesizing similar hexenols such as 5-hexen-1-ol involve:

  • Reaction of 6-bromo-1-hexene with potassium acetate in the presence of tetrabutylammonium bromide catalyst in acetonitrile solvent, followed by hydrolysis and extraction steps.
  • Although this patent focuses on 5-hexen-1-ol, the methodology illustrates the utility of halide substitution followed by hydrolysis to introduce hydroxyl groups on hexene backbones, which can be adapted for methyl-substituted analogs.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
NaBH4 Reduction of Ketone NaBH4, EtOH, 0°C High selectivity, good yield Requires prior synthesis of ketone
LiAlH4 Reduction LiAlH4, dry ether, reflux Complete reduction More reactive, moisture sensitive
Catalytic Hydrogenation H2 gas, Pd or Ni catalyst, high pressure Industrial scalability Less selective, alkene saturation
Alkylation of Beta-Keto Esters Methallyl chloride, K2CO3, reflux Builds carbon skeleton Multi-step, moderate yields
Halide Substitution + Hydrolysis 6-bromo-1-hexene, potassium acetate, TBA bromide Simple reagents, mild conditions Specific to positional isomers

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Steps Yield (%) Selectivity Reference
NaBH4 Reduction 5-Methyl-3-hexen-2-one Reduction in EtOH at 0°C >80 High
LiAlH4 Reduction 5-Methyl-3-hexen-2-one Reduction in dry ether High High
Catalytic Hydrogenation 5-Methyl-3-hexen-2-one H2, Pd/Ni catalyst Moderate Low (alkene saturation)
Alkylation + Cleavage Acetoacetic ester + methallyl chloride Alkylation, cleavage, reduction Moderate Moderate
Halide Substitution + Hydrolysis 6-bromo-1-hexene + potassium acetate Substitution, hydrolysis Moderate High

This comprehensive analysis highlights that the most practical and widely used preparation method for this compound is the selective reduction of the corresponding ketone 5-Methyl-3-hexen-2-one using sodium borohydride under controlled conditions. Alternative synthetic routes exist but often involve more steps or less selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Various nucleophiles like halides, amines, etc.

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Methyl-5-hexen-3-ol serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in food safety and pharmaceuticals.

Medicinal Applications

Investigations into the therapeutic potential of this compound have revealed its role in drug development. Its ability to interact with biological targets makes it a candidate for formulations aimed at treating infections or other health conditions.

Industrial Use

In the fragrance and flavor industry, this compound is utilized for its distinctive aroma profile. It is incorporated into various products to enhance sensory qualities without compromising safety.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Inhibition Rate (%) at 500 μg/mL
Escherichia coli250100
Staphylococcus aureus500100
Salmonella typhimurium100090

The results demonstrated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Food Preservation

Another study explored the incorporation of essential oils containing this compound in food products. Results indicated that these oils significantly reduced microbial load and extended shelf life while maintaining sensory quality.

Mechanism of Action

The mechanism of action of 5-Methyl-5-hexen-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions, potentially modifying biological pathways .

Comparison with Similar Compounds

Positional Isomers: 5-Methyl-4-hexen-3-ol

  • Molecular Formula : C₇H₁₄O (same as 5-methyl-5-hexen-3-ol)
  • CAS : 53555-59-2
  • Key Differences: The double bond is at position 4 (C4–C5) instead of C5–C6. Both compounds share similar molecular weights (114.188 vs. 114.1855) .

Structural Isomers: 2-Methyl-5-hexen-3-ol

  • Molecular Formula : C₇H₁₄O
  • CAS : 32815-70-6
  • Key Differences: The methyl group is at position 2, and the double bond remains at C5–C6. Its SMILES notation (CC(C)C(CC=C)O) highlights branching near the hydroxyl group, which may lower boiling points compared to linear isomers. This compound is sold at 99% purity and classified under UN1987 (flammable alcohols) .

Saturated Analog: 5-Methyl-2-hexanol

  • Molecular Formula : C₇H₁₆O
  • CAS: Not explicitly listed (ChemSpider ID 11819)
  • Key Differences : Lacking a double bond, it has a higher molecular weight (116.204 g/mol ) and increased hydrophobicity. The hydroxyl group at position 2 reduces steric effects compared to this compound .

Alkyne-Containing Analog: 5-Methyl-1-hexyn-3-ol

  • Molecular Formula : C₇H₁₂O
  • CAS : 61996-79-0
  • Key Differences : A triple bond at C1–C2 introduces distinct reactivity (e.g., susceptibility to hydrogenation). Its boiling point is 427 K (154°C) , higher than many unsaturated alcohols due to stronger intermolecular forces in linear structures .

Multi-Unsaturated Compound: 2-Methyl-5-hexen-3-yn-2-ol

  • Molecular Formula : C₇H₁₀O
  • CAS : 690-94-8
  • Key Differences : Contains both a double bond (C5–C6) and a triple bond (C3–C4). This conjugation may enhance electrophilic addition reactivity but reduce stability. Molecular weight is lower (110.1537 g/mol ) due to fewer hydrogen atoms .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₇H₁₄O 114.1855 67760-89-8 OH at C3, CH₃ at C5, C5–C6 double bond
5-Methyl-4-hexen-3-ol C₇H₁₄O 114.188 53555-59-2 OH at C3, CH₃ at C5, C4–C5 double bond
2-Methyl-5-hexen-3-ol C₇H₁₄O 114.188 32815-70-6 OH at C3, CH₃ at C2, C5–C6 double bond
5-Methyl-2-hexanol C₇H₁₆O 116.204 - Saturated, OH at C2, CH₃ at C5
5-Methyl-1-hexyn-3-ol C₇H₁₂O 112.1696 61996-79-0 Triple bond at C1–C2, OH at C3, CH₃ at C5
2-Methyl-5-hexen-3-yn-2-ol C₇H₁₀O 110.1537 690-94-8 Triple bond at C3–C4, double bond at C5–C6

Impact of Structural Features on Properties

  • Boiling Points: Alkyne-containing compounds (e.g., 5-methyl-1-hexyn-3-ol) exhibit higher boiling points due to stronger dipole interactions. Saturated alcohols (e.g., 5-methyl-2-hexanol) have higher molecular weights but lack the rigidity of double bonds, leading to variable boiling trends .
  • Reactivity : Positional isomers like 5-methyl-4-hexen-3-ol may undergo faster acid-catalyzed hydration due to proximity of the double bond to the hydroxyl group. Compounds with conjugated unsaturation (e.g., 2-methyl-5-hexen-3-yn-2-ol) are prone to polymerization or Diels-Alder reactions .

Biological Activity

5-Methyl-5-hexen-3-ol, also known as 3-methylhex-5-en-3-ol, is a branched-chain alcohol with a double bond that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O, and it features a tertiary alcohol functional group along with a double bond. Its physical properties include:

Property Value
Boiling Point138°C - 139°C
Refractive Index1.4355 - 1.4395 at 20°C
StateColorless liquid

These properties contribute to its volatility and reactivity, making it suitable for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In one study, moderate antibacterial activity was observed against these strains, suggesting that the compound could be developed into a natural preservative or therapeutic agent for infections caused by these bacteria. Further research is needed to establish its efficacy against a broader spectrum of microorganisms and to elucidate its mechanism of action.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. As a tertiary alcohol, it can act as a nucleophile in substitution reactions and participate in redox reactions due to its hydroxyl group. The presence of the double bond allows it to engage in addition reactions, enhancing its versatility in organic synthesis and biological interactions .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Properties : A study reported that this compound exhibited significant antibacterial activity against specific strains, indicating potential use in medical formulations aimed at treating bacterial infections.
  • Flavor Compound : It has been recognized for its role as a flavoring agent in food products, contributing to the aroma profile of various beverages like green tea .
  • Plant Communication : Research has shown that volatile organic compounds like this compound can mediate plant responses and attract beneficial insects when emitted from infested plants .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Type Biological Activity
3-Methylhex-5-en-3-olTertiary alcoholAntimicrobial properties
4-Methylhex-1-en-3-olTertiary alcoholLimited studies on antimicrobial activity
2-Ethylpent-4-en-3-olTertiary alcoholAntifungal properties reported

This comparison highlights the distinct biological activities attributed to the structural characteristics of each compound.

Q & A

Q. What are the recommended methods for synthesizing 5-Methyl-5-hexen-3-ol with high regioselectivity?

Synthesis of this compound can be achieved via Grignard reactions or catalytic hydrogenation of alkynol precursors. For regioselectivity, consider using sterically hindered organometallic reagents (e.g., bulky Grignard reagents) to direct addition to the less substituted carbon. Evidence from analogous alcohols like 4-Methylhexan-3-ol suggests that acid-catalyzed cyclization or hydroboration-oxidation protocols may also yield similar branched structures .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural confirmation of this compound?

  • NMR : Use 13C^{13}\text{C} DEPT-135 to distinguish CH3_3, CH2_2, and CH groups. The hydroxyl proton in 1H^{1}\text{H} NMR may require deuterated solvents (e.g., DMSO-d6_6) to resolve splitting patterns.
  • IR : Characteristic O-H stretching (~3200–3600 cm1^{-1}) and C=C stretching (~1640 cm1^{-1}) bands confirm functional groups. Compare with spectral libraries of structurally similar alcohols like 5-Hexenol for validation .

Q. What are the solubility properties of this compound in common organic solvents?

Preliminary solubility data for analogous alcohols (e.g., 4-Methylhexan-3-ol) indicate moderate polarity, with high solubility in THF, dichloromethane, and ethanol. Hydrophobicity increases with branching, reducing solubility in water (<1 mg/mL at 25°C). Phase diagrams for similar compounds suggest temperature-dependent miscibility in ethers .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Store under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the allylic alcohol moiety. Stability studies on related compounds (e.g., 3-phenoxy derivatives) highlight degradation via acid-catalyzed dehydration or photooxidation. Use amber vials and stabilizers like BHT (0.01–0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How does the electronic environment of the hydroxyl group influence the compound's reactivity in acid-catalyzed dehydration?

The hydroxyl group’s electron-donating effects stabilize carbocation intermediates during dehydration. Computational studies on 4-Methylhexan-3-ol suggest that hyperconjugation between the C-O bond and adjacent C=C double bond lowers the activation energy for elimination. Kinetic isotope effects (KIEs) and Hammett plots can quantify substituent effects .

Q. How do contradictory data in the literature regarding the biological activity of related alcohols inform experimental design?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from assay conditions (pH, co-solvents) or stereochemical impurities. For example, studies on 4-Methylhexan-3-ol show divergent results in pheromone response assays due to enantiomeric excess. Validate purity via chiral HPLC and replicate assays across multiple cell lines .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., boiling points, vapor pressures)?

Re-evaluate experimental setups using standardized methods (e.g., ASTM distillation for boiling points). For 5-Hepten-2-ol derivatives, reduced-pressure distillation data (0.02 bar, 351–353 K) align closely with Antoine equation predictions. Cross-reference with NIST WebBook entries for analogous alcohols to identify systematic errors .

Q. What in vitro assays are suitable for studying interactions between this compound and olfactory receptors or enzymes?

  • Fluorescence polarization : Track ligand binding to GPCRs (e.g., human OR1A1).
  • Enzyme kinetics : Use Michaelis-Menten assays with alcohol dehydrogenases (ADHs) to measure KmK_m and VmaxV_{max}. Studies on 4-Methylhexan-3-ol demonstrate competitive inhibition at ADH active sites .

Q. How can kinetic studies be designed to elucidate isomerization pathways of this compound under varying pH conditions?

Monitor isomerization via 1H^{1}\text{H} NMR time-course experiments in buffered solutions (pH 2–12). For acid-catalyzed pathways, Arrhenius plots of rate constants (kk) reveal activation parameters. Compare with computational transition state models (e.g., QM/MM simulations) to validate mechanisms .

Methodological Notes

  • Data Validation : Cross-check experimental results with NIST Chemistry WebBook entries and isomer databases .
  • Stereochemical Analysis : Use Mosher ester derivatization or chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers .
  • Safety Protocols : Follow OSHA HCS guidelines for handling irritants (skin/eye protection, ventilation) .

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